molecular formula C11H13N5O B6171426 N'-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide CAS No. 2742664-78-2

N'-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide

Cat. No. B6171426
CAS RN: 2742664-78-2
M. Wt: 231.3
InChI Key:
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Description

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide (also known as N-hydroxy-2-methyl-3-phenyl-5-triazolethanimidamide or N-hydroxy-2-methyl-3-phenyl-5-triazolethanimidamide) is an organic compound with a wide range of scientific applications. It is a hydroxylated derivative of triazolethanimidamide and is used in a variety of scientific research fields, such as biochemistry, physiology, and drug development. This compound has been studied for its potential as a novel therapeutic agent, as well as its ability to act as an inhibitor of a number of enzymes.

Scientific Research Applications

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide has a variety of scientific applications. It has been studied for its potential use as a novel therapeutic agent, as well as its ability to act as an inhibitor of a number of enzymes. Additionally, it has been used in studies of the effects of oxidative stress on cells, as well as in studies of the effects of drugs on the central nervous system. It has also been used in studies of the effects of various drugs on the cardiovascular system.

Mechanism of Action

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide has been studied for its potential as a novel therapeutic agent. Its mechanism of action is thought to involve the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of enzymes involved in the metabolism of oxidized fatty acids. Additionally, it has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs.
Biochemical and Physiological Effects
N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide has been studied for its potential as a novel therapeutic agent. Its biochemical and physiological effects have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound is able to inhibit the activity of a number of enzymes, including cytochrome P450, as well as a number of other enzymes involved in the metabolism of drugs. Additionally, in vivo studies have shown that this compound is able to reduce the levels of oxidized fatty acids in the body, as well as reduce the levels of certain drugs in the body.

Advantages and Limitations for Lab Experiments

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it a safe and effective tool for use in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective tool for laboratory experiments. However, this compound is relatively unstable, and it is prone to degradation when exposed to light or heat. Additionally, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide has a number of potential future applications. One potential application is in the development of novel therapeutic agents, as this compound has been shown to inhibit the activity of a number of enzymes involved in the metabolism of drugs. Additionally, this compound could be used in the development of new drugs for the treatment of a variety of diseases, such as cancer and neurological disorders. Additionally, this compound could be used in the development of new drugs for the treatment of oxidative stress-related diseases, such as diabetes and cardiovascular disease. Finally, this compound could be used in the development of new drugs for the treatment of inflammatory diseases, such as arthritis and asthma.

Synthesis Methods

N-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide can be synthesized using a number of methods. The most common method involves the reaction of 2-methyl-3-phenyl-1H-1,2,4-triazole with ethanimidamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in aqueous solution at room temperature. The resulting product is then purified by recrystallization from an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide' involves the reaction of 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride to form 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the desired product.", "Starting Materials": [ "1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid", "thionyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "1. React 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride in the presence of a suitable solvent to form 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carbonyl chloride.", "2. Add hydroxylamine hydrochloride to the reaction mixture and stir at room temperature for several hours.", "3. Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2742664-78-2

Product Name

N'-hydroxy-2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanimidamide

Molecular Formula

C11H13N5O

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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